molecular formula C16H12BrClFNO4 B114361 IDD388

IDD388

Cat. No.: B114361
M. Wt: 416.6 g/mol
InChI Key: ZLIGBZRXAQNUFO-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes for (2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID typically involve multi-step organic synthesis. The preparation methods include:

Chemical Reactions Analysis

(2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID undergoes various types of chemical reactions:

Scientific Research Applications

(2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID involves its interaction with specific molecular targets:

Properties

Molecular Formula

C16H12BrClFNO4

Molecular Weight

416.6 g/mol

IUPAC Name

2-[2-[(4-bromo-2-fluorophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid

InChI

InChI=1S/C16H12BrClFNO4/c17-10-2-1-9(13(19)5-10)7-20-16(23)12-4-3-11(18)6-14(12)24-8-15(21)22/h1-6H,7-8H2,(H,20,23)(H,21,22)

InChI Key

ZLIGBZRXAQNUFO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F

Synonyms

Leather protein

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of [2-(4-bromo-2-fluoro-benzylcarbamoyl)-5-chloro-phenoxy]-acetic acid ethyl ester (3.20 g, 7.20 mmol) in ethanol (36 mL, 0.2 M) was cooled to 0° C. and treated with aq NaOH (1.25 M, 28.8 mL, 36.0 mmol). After stirring for 30 min, the solution was warmed to room temperature and stirred an additional 4 h. Next, the solution was acidified to pH 1–2 with 2 N HCl, diluted with ethyl acetate and washed with saturated aq NaCl. The organic layer was dried over Na2SO4, filtered and concentrated to give [2-(4-bromo-2-fluoro-benzylcarbamoyl)-5-chloro-phenoxy]-acetic acid as a white crystalline solid (2.91 g, 97%): mp 184–185° C.; Rf 0.31 (20% methanol in dichloromethane); 1H NMR (DMSO-d6, 300 MHz) δ 13.40 (br s, 1 H), 9.05, (t, J=5.7 Hz. 1 H), 7.83, (d, J=8.4 Hz, 1 H), 7.48 (d, J=10.5 Hz, 1 Hz), 7.38–7.32 (m, 2 H), 7.26 (d, J=1.8 Hz, 1 H), 7.13 (dd, J=8.4 Hz, J2=1.5 Hz, 1 H), 4.91 (s, 2 H), 4.49 (d, J=5.7 Hz, 2 H). ESI-LC/MS m/z calcd for C16H12BrClFNO4: 416.6; found 418.0 (M+1)+. Anal. calcd for C16H12BrClFNO4: C, 46.13; H, 2.90; N, 3.36; Cl, 17.02. Found C, 46.04; H, 2.89; N, 3.31; Cl, 17.09.
Name
[2-(4-bromo-2-fluoro-benzylcarbamoyl)-5-chloro-phenoxy]-acetic acid ethyl ester
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
28.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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